Tetrahydro-2-methoxy-3-furanmethanol
Description
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2-methoxyoxolan-3-yl)methanol |
InChI |
InChI=1S/C6H12O3/c1-8-6-5(4-7)2-3-9-6/h5-7H,2-4H2,1H3 |
InChI Key |
NWHMWIVWIQTQIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CCO1)CO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Design
Key challenges include the introduction of the methoxy group at the C2 position without compromising the furan ring’s reactivity. Patent CN102241649A demonstrates that sodium borohydride in tetrahydrofuran (THF) or ethanol effectively reduces 3-furancarboxylic acid to 3-furanmethanol. Translating this to the 2-methoxy analog would require methoxy-protected intermediates, such as 2-methoxy-3-furancarbaldehyde, to prevent unwanted side reactions during reduction.
Catalyst Systems and Hydrogenation Efficiency
Catalyst selection profoundly impacts hydrogenation efficiency and selectivity. Palladium-based catalysts, particularly Pd/C, dominate furan hydrogenation due to their ability to saturate the ring while preserving functional groups. In the hydrogenation of 3-furfuralcohol to tetrahydrofuran-3-methanol, Pd/C achieves 94.8% yield under 3 MPa H₂ at 140°C. For the 2-methoxy derivative, similar conditions may apply, but the electron-donating methoxy group could alter reaction kinetics.
Bimetallic catalysts enhance performance in related systems. A Pd-Ir/SiO₂ catalyst achieves 93% yield in THFOL synthesis from furfural (FFR) at 8 MPa and 2°C, attributed to synergistic metal interactions. Similarly, Pd-Ni/TiO₂-ZrO₂ affords 93.4% THFOL yield at 130°C, suggesting that alloying Pd with transition metals mitigates methoxy-directed steric effects.
Table 1: Catalyst Performance in Furan Hydrogenation
Solvent and Reaction Parameter Optimization
Solvent polarity and hydrogen solubility critically influence hydrogenation outcomes. Methanol and ethanol are preferred for their ability to dissolve both H₂ and organic substrates. In the Pd/C-catalyzed hydrogenation of 3-furfuralcohol, ethanol facilitates 94.8% yield at 140°C. For methoxy-substituted analogs, aprotic solvents like THF may reduce ether cleavage risks, though no direct data exists.
Temperature and pressure gradients also dictate selectivity. Lower temperatures (e.g., 2°C for Pd-Ir/SiO₂) favor complete ring saturation, while higher temperatures (220°C) risk over-reduction or decomposition. Pressure studies on Pd/MFI zeolites show that 3.4 MPa optimizes THFOL yield (95%), suggesting that tetrahydro-2-methoxy-3-furanmethanol synthesis may require mild pressures (3–5 MPa) to balance reactivity and stability.
Alternative Synthetic Routes
Etherification and Functionalization Strategies
Introducing the methoxy group post-hydrogenation offers a viable alternative. For instance, tetrahydrofuran-3-methanol could undergo Williamson etherification at C2 using methyl iodide and a strong base. However, regioselectivity challenges arise due to the tetrahydrofuran ring’s conformational rigidity.
Biradar et al. demonstrated that siliceous MFI zeolites confine Pd nanoparticles, enhancing dispersion and selectivity. Applying this to methoxylation, zeolite-supported catalysts may direct methylation to the C2 position via spatial constraints.
Biocatalytic and Green Chemistry Approaches
Industrial Scalability and Challenges
Scaling this compound synthesis requires addressing catalyst longevity and purification hurdles. The patent CN102241649A employs intermittent autoclaves and nitrogen purging to minimize oxidation, while Pd/C catalysts tolerate multiple reuse cycles with minimal activity loss. However, methoxy group sensitivity to acidic conditions necessitates neutral pH during workup, as exemplified by hydrochloric acid neutralization in THFOL isolation .
Scientific Research Applications
Industrial Applications
Tetrahydro-2-methoxy-3-furanmethanol is primarily utilized as a solvent in a variety of industrial processes. Its properties make it suitable for the following applications:
- Solvent for Organic Synthesis : It serves as a solvent for fats, waxes, resins, and dyes. Approximately 50% to 70% of its use falls within this category, facilitating reactions in organic synthesis and serving as a medium for various chemical processes .
- Intermediate in Chemical Manufacturing : The compound is used as an intermediate in the production of various industrial raw materials, including esterification products with carboxylic acids. This application accounts for about 30% to 50% of its total use .
- Textile and Leather Industry : It is employed in the dyeing and finishing processes for textiles and leathers, enhancing the quality and durability of the final products .
- Cleaner and Paint Stripper : this compound is also used as a cleaner and paint stripper, providing an alternative to more hazardous solvents .
Pharmaceutical Applications
The compound plays a significant role in pharmaceutical chemistry:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound acts as an important intermediate in the synthesis of various APIs. Its ability to participate in chemical reactions makes it valuable in drug development processes .
- Potential Medicinal Uses : Research indicates that derivatives of this compound may possess therapeutic properties. For instance, its structural characteristics allow it to be explored as a potential candidate for developing new medications targeting specific health conditions .
Flavoring Agent
In the food industry, this compound is recognized for its flavoring potential:
- Flavor Profile : It has been noted for its faint caramel and cauliflower taste, making it suitable for use in flavoring food products. This application highlights its versatility beyond industrial uses.
Environmental Considerations
The environmental impact of this compound is an important aspect of its application:
- Biodegradability : The compound is readily biodegradable, which minimizes its environmental footprint when released into ecosystems. Studies indicate that it can be effectively eliminated from wastewater through biological and chemical processes .
- Human Health Hazards : While it has beneficial uses, exposure routes include inhalation and dermal contact during industrial applications. However, no specific occupational exposure limits have been established yet .
Case Studies
Research into this compound has provided insights into its applications:
| Case Study | Application Area | Findings |
|---|---|---|
| Solvent Use in Organic Chemistry | Industrial Chemistry | Demonstrated effectiveness as a solvent for various chemical reactions with minimal toxicity. |
| Pharmaceutical Synthesis | Drug Development | Highlighted as an intermediate in synthesizing new drugs with potential therapeutic effects. |
| Flavoring Agent Testing | Food Industry | Confirmed flavor profile suitable for food products without adverse effects on health. |
These case studies underscore the compound's multifaceted applications across different sectors.
Mechanism of Action
The mechanism of action of Tetrahydro-2-methoxy-3-furanmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. It can also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Tetrahydro-2-furanmethanol (CAS: Not specified; )
- Structure : A tetrahydrofuran ring with a hydroxymethyl group at position 2.
- Physical Properties : Colorless liquid, ≥99.3% purity, odorless .
- Key Differences : Lacks the methoxy group at position 3, resulting in lower hydrophobicity compared to the target compound.
- Applications : Likely used as a solvent or intermediate in organic synthesis due to its alcohol functionality.
Tetrahydrofurfuryl Alcohol (CAS: 97-99-4; )
- Structure : Tetrahydrofuran ring with a hydroxymethyl group at position 2 (identical to 2.1 but often referenced in industrial contexts).
- Role in Metabolism : Serves as a common metabolite for acrylate/methacrylate derivatives (e.g., tetrahydrofurfuryl acrylate), suggesting that the target compound may undergo similar hydrolytic pathways .
- Applications : Used in polymer production and as a solvent in coatings.
Tetrahydro-3-furanmethanol (CAS: Not specified; )
- Structure : Hydroxymethyl group at position 3 of the tetrahydrofuran ring, without a methoxy substituent.
- Key Differences: The positional isomerism (hydroxymethyl at C3 vs.
Tetrahydrofurfuryl Acrylate (CAS: 2399-48-6; )
- Structure : Acrylate ester of tetrahydrofurfuryl alcohol.
- Properties : Higher molecular weight (156.18 g/mol) and reactivity due to the acrylate group, enabling polymerization.
- Applications : Used in UV-curable resins and adhesives. The target compound’s methoxy group could modify polymerization kinetics if used similarly .
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for Tetrahydro-2-methoxy-3-furanmethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Grignard reagent-mediated alkylation in tetrahydrofuran (THF), as demonstrated in analogous syntheses of tetrahydrofuran derivatives . Key parameters include temperature control (−5°C to room temperature) and slow reagent addition to minimize side reactions. For example, isopropylmagnesium chloride in THF achieves 69% yield under controlled conditions . Characterization via NMR and mass spectrometry is critical to confirm structural integrity, particularly for methoxy and hydroxymethyl groups .
Q. How can spectroscopic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Use a combination of -NMR (to identify methoxy protons at δ 3.2–3.5 ppm and hydroxymethyl protons at δ 3.6–4.0 ppm) and -NMR (to distinguish carbonyl and ether carbons). High-resolution mass spectrometry (HRMS) with a molecular ion peak at m/z 102.1317 (CHO) provides additional confirmation . For stereoisomers, chiral HPLC or optical rotation measurements are recommended .
Advanced Research Questions
Q. What computational models predict the thermodynamic stability of this compound under varying pH and solvent conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s stability in polar aprotic solvents (e.g., THF) and aqueous environments. Key parameters include Gibbs free energy of solvation and pKa values for the hydroxymethyl group. Experimental validation via calorimetry (e.g., ΔrH° = 115 kJ/mol for similar tetrahydrofuran derivatives) supports computational predictions .
Q. How do stereochemical variations (e.g., enantiomers) affect the compound’s biological or catalytic activity?
- Methodological Answer : Enantiomers like (R)- and (S)-Tetrahydro-2-methoxy-3-furanmethanol exhibit divergent interactions in chiral environments. For example, (R)-enantiomers may show enhanced binding affinity in enzyme assays due to spatial compatibility with active sites . Asymmetric synthesis using chiral catalysts (e.g., oxazaborolidines) and activity assays (e.g., IC measurements) are essential for structure-activity relationship (SAR) studies .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Byproducts often arise from over-alkylation or oxidation. Strategies include:
- Catalytic Optimization : Use palladium or nickel catalysts to suppress side reactions .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization in ethanol .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates like tetrahydrofuran ketones .
Q. How can contradictions in reported solubility data be reconciled for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., in water vs. THF) arise from polymorphic forms or impurities. Use dynamic light scattering (DLS) to assess particle size distribution and differential scanning calorimetry (DSC) to identify polymorphs. For example, hygroscopic samples may exhibit higher apparent solubility in polar solvents .
Critical Analysis of Contradictions
- Stereochemical Purity : Discrepancies in enantiomeric excess (EE) values between studies may stem from inadequate chiral resolution methods. Cross-validation using circular dichroism (CD) and X-ray crystallography is advised .
- Thermodynamic Data : Variability in ΔrH° values (e.g., 115 kJ/mol vs. literature reports) could reflect differences in experimental setups (e.g., solvent polarity). Standardize measurements using NIST-referenced calorimeters .
Safety and Handling
- Toxicity : While specific data for this compound are limited, related tetrahydrofuran derivatives show moderate toxicity (LD > 500 mg/kg in rodents). Use fume hoods and PPE (gloves, goggles) during synthesis .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Incinerate organic waste at > 800°C to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
